molecular formula C9H11Cl2N B1455835 2-(4-Chlorophenyl)azetidine hydrochloride CAS No. 1354958-89-6

2-(4-Chlorophenyl)azetidine hydrochloride

Cat. No. B1455835
M. Wt: 204.09 g/mol
InChI Key: JOPCRGUALNXMLI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)azetidine hydrochloride, also known as PCA, is a compound with a number of interesting and potentially useful properties. It is a four-membered nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of azetidines, such as 2-(4-Chlorophenyl)azetidine hydrochloride, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular formula of 2-(4-Chlorophenyl)azetidine hydrochloride is C9H11Cl2N . The structure of this compound can be found in databases such as PubChem .


Chemical Reactions Analysis

Azetidines, including 2-(4-Chlorophenyl)azetidine hydrochloride, are known for their unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain . The synthesis of azetidines via photochemical [2+2] cycloadditions, also referred to as aza Paternò–Büchi reactions, remains a challenge .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

2-(4-Chlorophenyl)azetidine hydrochloride and related azetidine compounds are significant in the field of medicinal chemistry. They are used in synthesizing various biologically active compounds. For instance, azetidines are synthesized from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes and are precursors of β-amino acids, amides, and other heterocyclic compounds. These syntheses have led to applications in producing antibiotics, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008).

Biological Activity

Azetidine derivatives have been studied for their biological activity, including antibacterial and anticonvulsant properties. Novel azetidinones, synthesized through condensation reactions, have shown promise in these areas (Rajasekaran & Murugesan, 2006).

Ring Transformation and Rearrangement

2-(4-Chlorophenyl)azetidine hydrochloride and its derivatives are used in various ring transformation and rearrangement reactions. For example, the synthesis of new 2-(haloalkyl)azetidines has been used to create stereospecifically defined five- and six-membered azaheterocycles (Van Brabandt, Van Landeghem, & Kimpe, 2006).

Role in Organic Synthesis

Azetidines, including 2-(4-Chlorophenyl)azetidine hydrochloride, are important in organic synthesis. They are involved in cycloaddition reactions, such as the aza Paternò-Büchi reaction, to form functionalized azetidines. This is crucial for incorporating azetidines into pharmaceutical lead structures (Becker, Richardson, & Schindler, 2019).

Application in Synthesis of Chiral Compounds

Azetidines, such as 2-(4-Chlorophenyl)azetidine hydrochloride, are used in the synthesis of chiral compounds. The stereoselectivity in such syntheses is crucial for producing specific pharmaceuticals and other biologically active molecules (Qi Chuan-min, Yang Ling-chun, & Sun Peng-li, 2010).

properties

IUPAC Name

2-(4-chlorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPCRGUALNXMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Ferreira de Freitas, Y Liu, MM Szewczyk… - Journal of medicinal …, 2021 - ACS Publications
Increased activity of the lysine methyltransferase NSD2 driven by translocation and activating mutations is associated with multiple myeloma and acute lymphoblastic leukemia, but no …
Number of citations: 28 pubs.acs.org

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